Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13540578
InChI: InChI=1S/C10H9ClO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
SMILES: CC1=C(C=CC(=C1)C(=O)C(=O)OC)Cl
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate

CAS No.:

Cat. No.: VC13540578

Molecular Formula: C10H9ClO3

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate -

Specification

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
IUPAC Name methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate
Standard InChI InChI=1S/C10H9ClO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
Standard InChI Key HUVXMOIZNQPKIS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)C(=O)OC)Cl
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C(=O)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate is C10H9ClO3\text{C}_{10}\text{H}_9\text{ClO}_3, with a molecular weight of 212.63 g/mol. Its structure comprises a phenyl ring bearing chloro and methyl substituents at positions 4 and 3, respectively, linked to a methyl ester via a ketone group (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H9ClO3\text{C}_{10}\text{H}_9\text{ClO}_3
Molecular Weight212.63 g/mol
LogP (Octanol-Water)~2.47
Boiling PointNot reported
Melting PointNot reported

The LogP value, indicative of lipophilicity, is extrapolated from structurally similar compounds such as 4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid (LogP = 2.47) . The presence of the methyl group enhances hydrophobic interactions compared to non-methylated analogs, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Pathways

Friedel-Crafts Acylation Approach

The synthesis of methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate can be adapted from methodologies used for analogous compounds. A two-stage Friedel-Crafts acylation reaction is commonly employed:

  • Stage 1: Reaction of monomethyl oxalyl chloride with aluminum chloride (AlCl3\text{AlCl}_3) in chloroform at 0°C under inert conditions .

  • Stage 2: Introduction of 4-chloro-3-methylbenzene to the reaction mixture, followed by stirring at room temperature for 16 hours .

The general reaction scheme is:

Monomethyl oxalyl chloride+4-chloro-3-methylbenzeneAlCl3,CHCl3Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate\text{Monomethyl oxalyl chloride} + \text{4-chloro-3-methylbenzene} \xrightarrow{\text{AlCl}_3, \text{CHCl}_3} \text{Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate}

Table 2: Synthetic Conditions and Yields

ParameterValue
CatalystAluminum chloride (AlCl3\text{AlCl}_3)
SolventChloroform
Temperature0°C (Stage 1), 20°C (Stage 2)
Yield~21% (estimated)

Purification typically involves silica gel chromatography using ethyl acetate/heptane (1:9), yielding a product with >95% purity .

Alternative Pathways

  • Thiol-Ester Intermediates: Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, a related compound, is synthesized via reaction of 4-chloro-3-methylphenyl thiol with ethyl oxalyl chloride. While this route introduces a sulfanyl group, modifications could replace sulfur with oxygen to target the methyl ester derivative.

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O) .

  • 1^1H NMR: Peaks at δ 3.85 (s, 3H, ester CH3_3), δ 2.40 (s, 3H, aryl CH3_3), and δ 7.3–7.6 (m, 3H, aromatic protons).

  • MS: Molecular ion peak at m/z 212.02 ([M]+\text{[M]}^+) with fragments at m/z 167 ([M - COOCH3]\text{[M - COOCH}_3\text{]}) and m/z 139 ([M - Cl]\text{[M - Cl]}) .

Biological Activity and Applications

Enzyme Inhibition

The oxoacetate moiety enables interactions with enzyme active sites. Derivatives of similar compounds inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), suggesting anti-inflammatory potential.

Table 3: Hypothetical Biological Activity Profile

TargetAssumed MechanismPotential Application
COX-2Competitive inhibitionAnti-inflammatory agents
Bacterial topoisomeraseDNA gyrase bindingAntibacterial agents

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-keto esters, which are pivotal in producing heterocyclic compounds (e.g., pyrazoles, isoxazoles). For instance, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine—a structurally related antitumor agent—is derived from analogous intermediates .

Agrochemical Development

β-Keto esters are utilized in creating herbicides and fungicides. The chloro and methyl substituents may enhance binding to fungal cytochrome P450 enzymes, improving efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator